2-Fluoroadenine Exhibits 4.5-Fold Higher Affinity Than 8-Thioadenine at Adenine Receptors
In direct competitive radioligand binding experiments at rat brain cortical membranes using [³H]adenine, 2-Fluoroadenine demonstrated a Ki value of 620 nM, representing the highest affinity among all adenine analogs tested in this series [1]. The closest structural comparator, 8-thioadenine, exhibited a Ki value of 2.77 μM—a 4.5-fold lower affinity [1]. N6-Methyladenine and 7-methyladenine showed even lower affinities with Ki values of 3.64 μM and 4.13 μM respectively [1]. All compounds were characterized as partial agonists with 40–60% intrinsic activity relative to adenine [1].
| Evidence Dimension | Binding affinity (Ki) at adenine receptor |
|---|---|
| Target Compound Data | 620 nM |
| Comparator Or Baseline | 8-thioadenine: 2.77 μM; N6-methyladenine: 3.64 μM; 7-methyladenine: 4.13 μM |
| Quantified Difference | 4.5-fold lower Ki vs. 8-thioadenine; 5.9-fold lower vs. N6-methyladenine; 6.7-fold lower vs. 7-methyladenine |
| Conditions | [³H]adenine competition binding; rat brain cortical membranes |
Why This Matters
This 4.5- to 6.7-fold higher affinity makes 2-Fluoroadenine the preferred ligand for adenine receptor studies where robust binding signal is required, directly impacting assay sensitivity and reducing compound consumption.
- [1] Gorzalka S, Vittori S, Volpini R, Cristalli G, von Kügelgen I, Müller CE. Evidence for the functional expression and pharmacological characterization of adenine receptors in native cells and tissues. Mol Pharmacol. 2005;67(3):955-964. View Source
